molecular formula C18H34O2 B131671 1-Hydroxy-2-octadecen-4-one CAS No. 142465-61-0

1-Hydroxy-2-octadecen-4-one

Cat. No.: B131671
CAS No.: 142465-61-0
M. Wt: 282.5 g/mol
InChI Key: DSGCOTNNKNIFHS-UHFFFAOYSA-N
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Description

1-Hydroxy-2-octadecen-4-one (hypothetical structure based on nomenclature) is an aliphatic ketone-alcohol with an 18-carbon chain (octadecene), featuring a hydroxyl group at position 1, a double bond at position 2, and a ketone at position 2. This analog shares key functional groups (hydroxyl, ketone) but differs in chain length (17 carbons vs. 18), substituents (acetyl ester vs. free hydroxyl), and unsaturation (triple bond at C16 vs. double bond at C2).

For instance, avocadynone acetate (a related molecule) is studied for its phytochemical significance .

Properties

CAS No.

142465-61-0

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-1-hydroxyoctadec-2-en-4-one

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16,19H,2-13,15,17H2,1H3/b16-14+

InChI Key

DSGCOTNNKNIFHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)C=CCO

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C=CCO

Synonyms

1-Hydroxy-2-octadecen-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences between 1-Hydroxy-2-octadecen-4-one and analogous compounds:

Compound Name Molecular Formula Chain Length Functional Groups Unsaturation Key Features Reference
1-Hydroxy-2-octadecen-4-one C₁₈H₃₄O₂ (hypo.) 18 carbons 1° alcohol, ketone Double bond (C2) Hypothetical structure N/A
1-Acetoxy-2-hydroxy-16-heptadecyn-4-one C₁₉H₃₂O₄ 17 carbons Acetyl ester, 2° alcohol, ketone Triple bond (C16) Avocadynone acetate derivative
2-[3,5-Bis(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl pivalate C₂₁H₃₂O₄ N/A Phenolic hydroxyl, ester, ketone Aromatic ring Hydroxyacetophenone derivative
1-(4-Hydroxyphenyl)propan-2-one C₉H₁₀O₂ N/A Phenolic hydroxyl, ketone Aromatic ring Simple phenolic ketone

Key Observations :

  • Chain Length and Unsaturation: The hypothetical 1-Hydroxy-2-octadecen-4-one has a longer aliphatic chain (C18) compared to avocadynone acetate (C17). Its double bond at C2 may confer distinct reactivity (e.g., susceptibility to oxidation) compared to the triple bond at C16 in avocadynone acetate .
  • Functional Groups: The acetyl ester in avocadynone acetate enhances lipophilicity and stability compared to the free hydroxyl group in 1-Hydroxy-2-octadecen-4-one. Phenolic ketones (e.g., C₉H₁₀O₂) lack aliphatic chains but share hydroxyl-ketone motifs, favoring aromatic interactions .
Physicochemical Properties
Property 1-Hydroxy-2-octadecen-4-one (hypo.) 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one 1-(4-Hydroxyphenyl)propan-2-one
Molecular Weight ~282.5 g/mol 324.45 g/mol 150.18 g/mol
Polarity Moderate (alcohol, ketone) Low (ester dominates) High (phenolic hydroxyl)
Solubility Likely insoluble in water Insoluble in water Partially water-soluble
Reactivity Oxidation at double bond/ketone Ester hydrolysis, alkyne reactions Electrophilic aromatic substitution

Notes:

  • The acetyl group in avocadynone acetate reduces hydrogen-bonding capacity, lowering water solubility compared to phenolic analogs .
  • 1-Hydroxy-2-octadecen-4-one’s alkene may undergo ozonolysis or hydrogenation, whereas avocadynone acetate’s alkyne could participate in cycloaddition reactions .

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